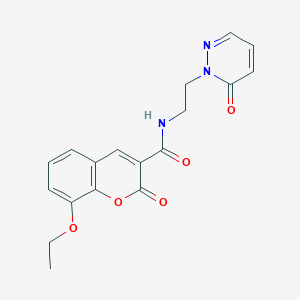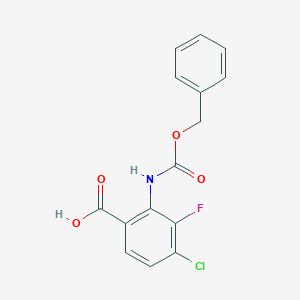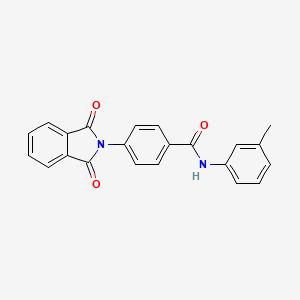
2-(3-Formylphenyl)essigsäure
Übersicht
Beschreibung
2-(3-Formylphenyl)acetic acid is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of a formyl group attached to the third position of a phenyl ring, which is further connected to an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-(3-Formylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(3-Formylphenyl)acetic acid involves the reaction of 3-(bromomethyl)phenylacetic acid with hexamethylenetetramine in ethanol under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-(3-Formylphenyl)acetic acid are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to ensure high purity and yield.
Types of Reactions:
Oxidation: The formyl group in 2-(3-Formylphenyl)acetic acid can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for nitration, or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-(Carboxyphenyl)acetic acid.
Reduction: 3-(Hydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 2-(3-Formylphenyl)acetic acid largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution. These reactions can influence various molecular targets and pathways, making the compound versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
3-Formylbenzoic acid: Similar structure but lacks the acetic acid moiety.
2-Formylphenylacetic acid: Similar but with the formyl group at a different position.
3-(Hydroxymethyl)phenylacetic acid: Reduction product of 2-(3-Formylphenyl)acetic acid.
Eigenschaften
IUPAC Name |
2-(3-formylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34956-29-1 | |
| Record name | 2-(3-formylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)

![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Propan-2-yl N-[3-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]carbamate](/img/structure/B2369400.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2369401.png)
![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)


![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)


![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)
